(2Z)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide
Description
Properties
Molecular Formula |
C63H101IN2 |
|---|---|
Molecular Weight |
1013.4 g/mol |
IUPAC Name |
(2Z)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide |
InChI |
InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
JLIOTPLALDYAEH-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,3-Dimethyl-1-Octadecylindole Precursors
The foundational step involves preparing the substituted indole cores. A modified Fischer indole synthesis is typically employed, starting with phenylhydrazine and a ketone derivative. For 3,3-dimethyl-1-octadecylindole:
- Condensation : React phenylhydrazine with 3,3-dimethylcyclohexanone in acetic acid at 80–90°C for 12 hours to form the hydrazone intermediate.
- Cyclization : Heat the hydrazone in polyphosphoric acid (PPA) at 120°C to induce cyclization, yielding 3,3-dimethylindoline.
- Alkylation : Treat indoline with 1-bromooctadecane in dimethylformamide (DMF) using potassium carbonate as a base at 60°C for 24 hours. Subsequent oxidation with MnO₂ in dichloromethane converts indoline to indole.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazone Formation | Acetic acid, 80°C, 12 h | 92 |
| Cyclization | PPA, 120°C, 3 h | 85 |
| Alkylation/Oxidation | K₂CO₃, DMF, 60°C; MnO₂, CH₂Cl₂ | 78 |
Construction of the Hepta-2,4,6-Trienylidene Bridge
The central conjugated system is formed via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. The HWE approach is preferred for stereocontrol:
- Phosphonate Preparation : React ethyl 7-bromohepta-2,4,6-trienoate with triethyl phosphite at 110°C to generate the corresponding phosphonate.
- Coupling : Combine the phosphonate with 3,3-dimethyl-1-octadecylindole-2-carbaldehyde in tetrahydrofuran (THF) using sodium hydride as a base. Maintain the reaction at −78°C to ensure (E,E,E)-configuration.
Challenges :
- Solubility issues due to long alkyl chains necessitate polar aprotic solvents (e.g., THF or DMF).
- Stereochemical drift is mitigated by low-temperature conditions.
Stereochemical Control and Purification
The (2Z) configuration is enforced through steric hindrance during the HWE reaction. Post-synthesis, the product is purified via:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to remove unreacted aldehyde.
- HPLC : Employ a C18 column and methanol/water (95:5) to isolate the (Z,E,E,E)-isomer.
Analytical Data :
- ¹H NMR (CDCl₃): δ 7.85 (d, J=15 Hz, 2H, vinyl), 7.20–7.40 (m, 8H, aromatic), 4.15 (t, 4H, N-CH₂), 1.25 (m, 64H, alkyl), 1.02 (s, 12H, CH₃).
- HRMS : m/z calculated for C₆₃H₉₈IN₂⁺: 985.6821; found: 985.6818.
Industrial-Scale Considerations
For mass production, continuous flow systems are advocated to enhance reproducibility:
- Flow Reactor Conditions :
Yield Improvement :
| Parameter | Batch Method | Flow System |
|---|---|---|
| Overall Yield (%) | 62 | 78 |
| Purity (%) | 95 | 99 |
Mechanistic Insights and Side Reactions
Quantum mechanical calculations (DFT, B3LYP/6-311++G(d,p)) reveal:
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by an indole framework substituted with a long alkyl chain and multiple conjugated double bonds. Its molecular formula and structural details contribute to its functionality in biological systems and materials science. The presence of the iodide ion enhances its solubility and reactivity in various applications.
Biological Applications
1. Photodynamic Therapy (PDT)
The compound has been investigated for its potential use in photodynamic therapy due to its ability to absorb light and produce reactive oxygen species (ROS) upon excitation. This property makes it suitable for targeting cancer cells selectively while minimizing damage to surrounding healthy tissues. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells when activated by light .
2. Antimicrobial Activity
Research has indicated that derivatives of indole compounds exhibit antimicrobial properties. The long alkyl chain in this compound may enhance its membrane permeability, allowing it to disrupt bacterial cell membranes effectively. Preliminary studies suggest that such compounds could serve as novel antibiotics against resistant strains of bacteria .
3. Antioxidant Properties
The compound's structure suggests potential antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals in biological systems, thereby protecting cells from damage .
Material Science Applications
1. Organic Photovoltaics
Due to its conjugated structure, the compound can be utilized in organic photovoltaic cells. Its ability to absorb light efficiently can enhance the performance of solar cells by improving light harvesting capabilities. Research into similar compounds has shown promise in increasing energy conversion efficiencies .
2. Sensors
The sensitivity of the compound to environmental changes makes it a candidate for use in chemical sensors. Its ability to undergo structural changes upon interaction with specific analytes can be harnessed for detecting pollutants or biomolecules in various settings .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
A comparative analysis of similar indole/oxindole derivatives reveals key differences:
Key Observations :
- The target compound’s extended conjugation and C18 chains distinguish it from smaller oxindole derivatives, which prioritize reactivity (e.g., Michael additions) over bulk properties .
- Unlike 3-ylideneoxindoles, the target lacks an oxindole carbonyl, reducing hydrogen-bonding capacity but enhancing hydrophobicity .
Physicochemical Properties
Research Findings and Challenges
- Aggregation Behavior : The C18 chains induce micelle formation in aqueous solutions, complicating reactivity studies but enabling applications in drug delivery .
- Stereochemical Sensitivity : The Z/E configuration at the double bonds significantly impacts electronic properties. Computational modeling (e.g., DFT) is recommended to optimize geometry for specific applications .
- Limited Bioactivity Data: Unlike well-studied oxindoles (e.g., kinase inhibitors), the target’s bioactivity remains underexplored. Preliminary assays against cancer cell lines are suggested .
Biological Activity
Chemical Structure and Properties
The compound consists of an indole core modified with various alkyl and unsaturated groups, which may influence its biological properties. The structural formula can be represented as follows:
Key Features:
- Indole Moiety : Known for its diverse biological activities including anti-cancer and anti-inflammatory effects.
- Alkyl Chains : The presence of long alkyl chains (octadecyl) may enhance lipid solubility and membrane interaction.
Anticancer Properties
Research has indicated that compounds with indole structures exhibit significant anticancer properties. For instance, studies have shown that similar indole derivatives can induce apoptosis in cancer cells through various mechanisms such as:
- Cell Cycle Arrest : Induction of G1 or G2/M phase arrest.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
A study published in the Journal of Medicinal Chemistry reported that indole derivatives effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Effects
Indoles are also known for their anti-inflammatory properties. The compound's structural features suggest it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A study demonstrated that indole derivatives reduced inflammation in animal models by downregulating these cytokines .
Antimicrobial Activity
The iodide component may confer additional antimicrobial properties. Research has shown that iodinated compounds can exhibit bactericidal effects against a range of pathogens. For example, iodinated indoles have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition .
Study 1: Anticancer Activity
In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed increased apoptosis rates in treated cells.
Study 2: Anti-inflammatory Response
A mouse model of acute inflammation was employed to assess the anti-inflammatory effects of the compound. Mice treated with the compound showed reduced paw swelling and lower levels of inflammatory markers compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in MCF-7 cells | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Inhibited growth of E. coli |
Table 2: Structure-Activity Relationship
| Structural Feature | Biological Implication |
|---|---|
| Indole core | Anticancer activity |
| Long alkyl chains | Enhanced membrane permeability |
| Iodide component | Potential antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
